molecular formula C11H20Cl3N3O B2974243 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1779124-12-7

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2974243
CAS No.: 1779124-12-7
M. Wt: 316.65
InChI Key: LVYQLSBZXMNLPQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves several steps. One common method includes the reaction of 5-methoxypyridin-2-amine with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water, followed by the addition of hydrochloric acid to form the trihydrochloride salt .

Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using similar reaction conditions but optimized for scale-up. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.3ClH/c1-15-10-2-3-11(13-8-10)14-9-4-6-12-7-5-9;;;/h2-3,8-9,12H,4-7H2,1H3,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYQLSBZXMNLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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